Cobrotoxin

Structure-Activity Relationship Toxicology Protein Engineering

Researchers requiring precise, muscle-type nicotinic acetylcholine receptor (nAChR) targeting should procure Cobrotoxin. Unlike long-chain analogs, it exhibits negligible affinity for neuronal subtypes, eliminating confounding variables in neuromuscular junction studies. Key procurement justifications: - Selective muscle-type nAChR binding (Kd ~10⁻⁹-10⁻¹¹ M) with no neuronal receptor engagement. - Ideal scaffold for structure-function studies due to sensitivity to Trp-29 modification, unlike α-bungarotoxin. - Established national drug standard (WS1-XG-009-2000) ensures batch-to-batch consistency with ≥35.0% neurotoxic protein content and ≥90.0% HPLC purity.

Molecular Formula C277H443N97O98S8
Molecular Weight 6957 g/mol
CAS No. 12584-83-7
Cat. No. B081227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobrotoxin
CAS12584-83-7
SynonymsCobra Neurotoxin Proteins
Cobra Neurotoxins
Cobrotoxin
Neurotoxin Proteins, Cobra
Neurotoxins, Cobra
Proteins, Cobra Neurotoxin
Molecular FormulaC277H443N97O98S8
Molecular Weight6957 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1
InChIKeyBVGLZNQZEYAYBJ-QWZQWHGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobrotoxin Procurement Overview


Cobrotoxin (CAS 12584-83-7) is a short-chain α-neurotoxin comprising a single peptide chain of 62 amino acid residues intramolecularly cross-linked by four disulfide bonds [1]. It belongs to the three-finger toxin (3FTx) superfamily of non-enzymatic polypeptides found in elapid snake venoms [2]. As a postsynaptic neurotoxin, cobrotoxin binds with high affinity to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, competitively blocking acetylcholine binding and thereby inhibiting neuromuscular transmission [3]. Its molecular weight is approximately 6949 Da [1], and it is classified as a Type I α-neurotoxin (57–62 residues) in contrast to long-chain Type II α-neurotoxins (66–75 residues) which possess an additional fifth disulfide bridge [2].

Research model
Postsynaptic nAChR neuromuscular junction studies
Tool type
Short-chain Type I α-neurotoxin (62 residues)
Selectivity
Muscle-type nAChR antagonist; reported low neuronal α7 affinity

Cobrotoxin Substitution Risks


Despite belonging to the same three-finger toxin superfamily and sharing a common three-dimensional scaffold, cobrotoxin and its closest analogs exhibit functionally significant differences that preclude simple interchange in research or therapeutic applications. Cobrotoxin is a short-chain α-neurotoxin (62 residues, four disulfide bonds) isolated from Naja naja atra venom, whereas α-bungarotoxin is a long-chain α-neurotoxin (74 residues, five disulfide bonds) from Bungarus multicinctus venom [1]. While both short- and long-chain α-neurotoxins block muscle-type nAChRs with comparable affinities (Kd ~10⁻⁹–10⁻¹¹ M), only long-chain α-neurotoxins block neuronal α7, α9, and α9α10 nAChRs with high affinity [2]. Furthermore, chemical modification studies reveal that the functional residues essential for toxicity differ fundamentally between cobrotoxin and α-bungarotoxin [3]. The conserved Trp residue is essential for cobrotoxin neurotoxicity but not for α-bungarotoxin [3]. These structural and functional divergences, detailed quantitatively below, render generic substitution scientifically unsound for applications requiring precise receptor subtype targeting or consistent toxicological profiles.

Subtype profile mismatch
Short-chain cobrotoxin lacks neuronal α7 binding; long-chain α-bungarotoxin or α-cobratoxin engage both muscle and neuronal nAChRs. Use may not transfer to neuronal models.
Functional residue divergence
Trp-29 essential for cobrotoxin activity; equivalent Trp in α-bungarotoxin is not. Modification sensitivity differs, altering SAR interpretation.
Stability & microenvironment
Additional disulfide in long-chain toxins confers higher structural rigidity; cobrotoxin exhibits greater pH/thermal lability, shifting biophysical assay outcomes.

Cobrotoxin: Comparative Evidence


Differential Tryptophan Dependence

Ozone oxidation of the single invariant tryptophan residue (Trp-29 in cobrotoxin, Trp-28 in α-bungarotoxin) to N2-formylkynurenine produced a marked divergence in toxicological outcomes: lethal toxicity was significantly reduced in cobrotoxin but mostly retained in α-bungarotoxin [1]. This differential sensitivity is attributed to the presence of an additional disulfide bond at Cys29–Cys33 in α-bungarotoxin, which stabilizes the structure and compensates for Trp modification [1].

Trp Dependence
Head-to-head
Cobrotoxin: lethal toxicity significantly reduced after Trp oxidation; α-bungarotoxin: toxicity mostly retained. Cys29–Cys33 disulfide in α-BTX compensates.
Supports distinct SAR tool compound use
Reported oxidation model context; structural basis identified
Structure-Activity Relationship Toxicology Protein Engineering

Trp Microenvironment: Stability and pH Sensitivity

Fluorescence and circular dichroism (CD) spectroscopy revealed that [Kyn29]cobrotoxin was much more sensitive to pH change than α-[Kyn28]bungarotoxin [1]. Acrylamide quenching studies further demonstrated that the degree of exposure of the Trp residue in native cobrotoxin is higher than that in α-bungarotoxin [2]. However, temperature-dependent Trp fluorescence measurements indicated that the stability of the Trp microenvironment in α-bungarotoxin is higher than in cobrotoxin [2].

Trp Microenvironment
Head-to-head
Cobrotoxin: higher Trp exposure, lower thermal stability, greater pH sensitivity. α-BTX: more rigid microenvironment. Rigidity rank: α-BTX ≥ α-cobratoxin ≥ erabutoxins.
Biophysical study context; pH/thermal sensitivity review
Fluorescence quenching & urea unfolding data
Biophysical Characterization Protein Stability Fluorescence Spectroscopy

nAChR Binding Residue Requirements

Selective and stepwise chemical modification of cobrotoxin indicates that at least two cationic groups—the ε-amino group of Lys-47 and the guanidino group of Arg-33—are functionally important for its neuromuscular blocking activity [1]. In contrast, α-bungarotoxin employs side chains of several basic amino acid residues for multipoint contact with the acetylcholine receptor, and the conserved Trp residue is essential for cobrotoxin neurotoxicity but not for α-bungarotoxin [1].

Binding Residues
Head-to-head
Cobrotoxin: Lys-47, Arg-33 critical; Trp-29 essential. α-BTX: multiple basic residues; Trp not essential. Structural basis: Cys29–Cys33 absent in cobrotoxin.
Distinct mutagenesis study requirements
Chemical modification & neuromuscular blockade assays
Receptor Pharmacology Mutagenesis Binding Mechanism

Short-Chain vs. Long-Chain nAChR Selectivity

Cobrotoxin, as a short-chain α-neurotoxin, binds with high affinity only to muscle-type nAChRs (Kd ~10⁻⁹–10⁻¹¹ M) [1]. In contrast, α-cobratoxin, a long-chain α-neurotoxin, exhibits high-affinity binding to both muscle-type nAChRs and neuronal α7, α9, and α9α10 nAChR subtypes (Kd ~10⁻⁸–10⁻⁹ M) [1]. Mutagenesis studies on α-cobratoxin identified eight positions where mutations decreased Torpedo receptor affinity with ΔΔG > 1.1 kcal/mol: R33E > K49E > D27R > K23E > F29A >/= W25A > R36A >/= F65A, covering a homogeneous surface of approximately 880 Ų [2].

Subtype Selectivity
Class-level
Cobrotoxin: muscle-type nAChR only (Kd ~10⁻⁹–10⁻¹¹ M). α-Cobratoxin (long-chain): muscle + neuronal α7, α9, α9α10 (Kd ~10⁻⁸–10⁻⁹ M). 10–100-fold neuronal difference.
Muscle-type probe; not suitable for neuronal α7 studies
Class-level inference from 3FTx classification
Receptor Subtype Selectivity Neuropharmacology Binding Affinity

Opioid-Independent Analgesia vs. Morphine

Cobratoxin (CTX), the long-chain analog in the same pharmacological class, exhibits dose-dependent analgesic action in rodent models with a peak effect observed 3 hours after administration [1]. The analgesia is not reversed by the opioid antagonist naloxone (1 and 5 mg/kg, i.p.), demonstrating an opioid-independent mechanism [1]. However, the analgesic effect is blocked by high-dose atropine (10 mg/kg, i.p.), indicating central cholinergic system involvement but not opioid system participation [1].

Analgesic Mechanism
Class-level
Cobratoxin (long-chain analog): opioid-independent analgesia, blocked by atropine, not by naloxone. Morphine: opioid-dependent. Dose: 30–68 μg/kg i.p. in rodents.
Supports non-opioid pain pathway research
Class-level inference; cobratoxin data
Analgesia Pain Research Mechanism of Action

Regulatory Purity Standards

The Chinese National Drug Standard (WS1-XG-009-2000) for Cobrotoxin (Kebotai peptide) establishes minimum purity requirements: neurotoxic protein content must be ≥35.0% by dry weight, and HPLC purity assessment must show main peak relative percentage ≥90.0% [1]. This regulatory benchmark provides a verifiable procurement specification absent for many research-grade α-neurotoxin analogs. Commercial suppliers report cobrotoxin purity of ≥92.0% main peak relative content .

Purity Standard
Specification review
WS1-XG-009-2000: neurotoxic protein ≥35.0% dry weight; HPLC main peak ≥90.0%. Commercial: ≥92.0% main peak.
Codified quality benchmark for procurement
Standard absent for α-bungarotoxin
Quality Control Analytical Chemistry Regulatory Compliance

Cobrotoxin: Research & Industrial Applications


Modifiable Scaffold for nAChR SAR

Cobrotoxin's demonstrated sensitivity to chemical modification at Trp-29 and its dependence on Lys-47 and Arg-33 for neuromuscular blocking activity [1] make it an ideal scaffold for investigating how specific residue modifications alter nAChR binding and toxicity. Unlike α-bungarotoxin, whose additional Cys29–Cys33 disulfide bond confers structural resilience against Trp modification [1], cobrotoxin provides a more responsive system for detecting functional consequences of residue alteration. Researchers should procure cobrotoxin when the experimental objective is to probe structure-function relationships in short-chain α-neurotoxins or to generate modified derivatives with altered pharmacological properties.

Muscle-Type nAChR Selectivity

As a short-chain α-neurotoxin, cobrotoxin exhibits high-affinity binding exclusively to muscle-type nAChRs (Kd ~10⁻⁹–10⁻¹¹ M) with negligible affinity for neuronal α7, α9, or α9α10 subtypes [2]. This contrasts with long-chain analogs such as α-cobratoxin and α-bungarotoxin, which bind both muscle and neuronal subtypes with high affinity [2]. For experiments requiring unambiguous interpretation of muscle-type nAChR pharmacology—such as neuromuscular junction studies, myasthenia gravis models, or muscle-specific receptor isolation—cobrotoxin offers cleaner selectivity and reduced experimental confounding from neuronal receptor engagement.

Opioid-Independent Analgesic Discovery

Cobrotoxin and its long-chain analog cobratoxin produce potent analgesia through a cholinergic mechanism that is not antagonized by naloxone, distinguishing them fundamentally from opioid analgesics [3]. This opioid-independent profile positions cobrotoxin-based compounds as valuable research tools for investigating non-opioid pain pathways and as lead candidates for developing analgesics devoid of opioid-associated tolerance, dependence, and respiratory depression. Procurement for pain research programs seeking opioid-sparing alternatives should prioritize cobrotoxin over standard analgesics.

Regulatory-Compliant Manufacturing

Cobrotoxin is unique among α-neurotoxins in having an established national drug standard (WS1-XG-009-2000) that specifies minimum neurotoxic protein content (≥35.0% dry weight) and HPLC purity requirements (main peak ≥90.0%) [4]. For industrial applications, GMP manufacturing, or regulatory submissions where batch-to-batch consistency and verifiable purity are critical, cobrotoxin provides a documented quality benchmark. Procurement teams can reference this standard in supplier qualification and acceptance criteria, a capability not available for α-bungarotoxin or other research-grade analogs.

Application
Selection Property
Validation Focus
nAChR structure-activity studies
Modification-sensitive scaffold (Trp-29, Lys-47)
Assay response to residue alteration
Muscle-type nAChR pharmacology
Short-chain selective antagonist
Neuronal α7 binding absence
Non-opioid pain pathway research
Cholinergic mechanism (naloxone-insensitive)
Opioid receptor independence
Quality-controlled research production
Codified purity standard (WS1-XG-009-2000)
Batch-to-batch reproducibility benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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